Secbumeton

描述

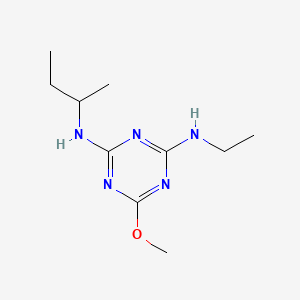

Structure

3D Structure

属性

IUPAC Name |

2-N-butan-2-yl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMZZNVGNSWOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)NCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037594 | |

| Record name | Secbumeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26259-45-0 | |

| Record name | Secbumeton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26259-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secbumeton [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Secbumeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Secbumeton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECBUMETON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG062W4WWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Secbumeton's Mechanism of Action on Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton, a triazine herbicide, effectively controls a wide range of broadleaf weeds by targeting the photosynthetic apparatus in plants. Its primary mechanism of action involves the inhibition of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent reactions of photosynthesis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and PSII, detailing its binding site, the consequential disruption of electron transport, and the resulting phytotoxicity. This document also outlines key experimental protocols for studying these interactions and presents a framework for the quantitative analysis of PSII inhibition.

Introduction: The Role of Photosystem II in Photosynthesis

Photosystem II is a multi-subunit protein complex that plays a pivotal role in oxygenic photosynthesis. It utilizes light energy to oxidize water molecules, releasing electrons, protons, and molecular oxygen. The liberated electrons are transferred through a series of redox cofactors within the PSII reaction center to a mobile plastoquinone molecule, QB. This electron flow is essential for the generation of a proton gradient across the thylakoid membrane, which drives the synthesis of ATP, and for the reduction of NADP+ to NADPH, the primary reducing power for carbon fixation.

Mechanism of Action of this compound on Photosystem II

This compound acts as a potent and specific inhibitor of photosynthetic electron transport at the level of Photosystem II. Its herbicidal activity stems from its ability to disrupt the normal flow of electrons, leading to a cascade of events that ultimately result in plant death.

Binding to the D1 Protein

The primary target of this compound within PSII is the D1 protein, a core subunit of the reaction center. Specifically, this compound binds to the QB binding niche on the D1 protein. This binding is competitive with the native plastoquinone (PQ) molecule. By occupying this site, this compound physically blocks the binding of PQ, thereby interrupting the electron transfer from the primary quinone acceptor, QA, to QB.

The binding of this compound to the D1 protein is a non-covalent interaction, driven by a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the QB binding pocket. Key residues involved in the binding of triazine herbicides like this compound include serine, histidine, and phenylalanine.

Inhibition of Electron Transport

The blockage of electron flow from QA to QB has profound consequences for the photosynthetic process. The inability to re-oxidize QA- leads to a highly reduced state of the PSII acceptor side. This halt in forward electron transport prevents the reduction of the plastoquinone pool and, consequently, the generation of ATP and NADPH.

Induction of Oxidative Stress

The inhibition of electron transport by this compound leads to an over-excitation of the PSII reaction center. The highly energized chlorophyll molecules, unable to transfer their energy through the electron transport chain, can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause lipid peroxidation, membrane damage, and degradation of proteins and pigments, leading to the characteristic symptoms of herbicide damage, including chlorosis, necrosis, and eventual plant death.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain within Photosystem II.

Secbumeton: A Deep Dive into its Physicochemical Properties for Environmental Fate Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Secbumeton, critical for understanding its environmental fate and transport. The data presented is essential for developing and parameterizing environmental models to predict the distribution and persistence of this compound in various environmental compartments.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound relevant to environmental fate modeling. These parameters govern its behavior in soil, water, and air.

| Property | Value | Temperature (°C) | pH | Source |

| Molecular Weight | 225.3 g/mol | - | - | |

| Physical State | Solid | Ambient | - | |

| Melting Point | 86 - 88 °C | - | - | |

| Water Solubility | 600 mg/L | 20 | 7 | |

| Vapor Pressure | 0.97 mPa (9.7 x 10⁻⁷ Pa) | 20 | - | |

| Octanol-Water Partition Coefficient (log Kow) | 3.64 (Kow = 4370) | 20 | 7 | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~1879 L/kg (estimated) | - | - | Estimated |

| Acid Dissociation Constant (pKa) | 4.4 | 25 | - | |

| Henry's Law Constant | 3.64 x 10⁻⁴ Pa m³/mol | 25 | - | |

| Hydrolysis Half-life | 30.1 days (at pH 1), 173.3 days (at pH 13) | 20 | 1, 13 | |

| Photolysis Half-life | Data not readily available | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols, largely based on OECD and EPA guidelines, for measuring the key parameters of this compound.

Water Solubility (OECD Guideline 105)

The water solubility of this compound, being moderately soluble, is typically determined using the Flask Method .

-

Principle: A supersaturated solution of this compound in deionized water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved solid.

-

Apparatus: Constant temperature water bath, shaker, centrifuge or filtration apparatus, and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure:

-

An excess amount of solid this compound is added to a flask containing deionized water buffered to a specific pH (typically 7 for environmental relevance).

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests determine this duration).

-

After equilibration, the mixture is centrifuged or filtered to remove undissolved this compound.

-

The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method like HPLC with UV detection.

-

The experiment is repeated to ensure reproducibility.

-

Vapor Pressure (OECD Guideline 104)

For a solid with low volatility like this compound, the Gas Saturation Method is a suitable technique.

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A thermostatically controlled chamber, a saturation column containing the test substance on an inert support, a system for controlling and measuring the flow of inert gas (e.g., nitrogen), trapping devices (e.g., sorbent tubes), and an analytical instrument for quantification (e.g., Gas Chromatography - GC).

-

Procedure:

-

A known amount of this compound is coated onto an inert support material and packed into a saturation column.

-

The column is placed in a thermostatically controlled chamber at a specific temperature (e.g., 20°C).

-

A slow, constant flow of dry inert gas is passed through the column, allowing the gas to become saturated with this compound vapor.

-

The vapor is trapped from the gas stream using a suitable sorbent.

-

The amount of trapped this compound is extracted from the sorbent and quantified by GC.

-

The vapor pressure is calculated from the mass of volatilized substance, the volume of gas passed, and the molecular weight of this compound.

-

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107/117)

The Shake Flask Method (OECD 107) is a traditional approach, while the HPLC Method (OECD 117) is a more rapid and often preferred technique.

-

Principle (Shake Flask Method): this compound is dissolved in one of the two immiscible phases (n-octanol or water), and the two phases are shaken together until equilibrium is reached. The concentration of this compound in each phase is then measured.

-

Procedure (Shake Flask Method):

-

n-octanol and water are mutually saturated before the experiment.

-

A solution of this compound in either n-octanol or water is prepared.

-

A known volume of this solution is mixed with a known volume of the other phase in a vessel.

-

The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined by a suitable analytical method.

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Principle (HPLC Method): The retention time of this compound on a reverse-phase HPLC column is correlated with the known log Kow values of a series of reference compounds.

-

Procedure (HPLC Method):

-

An HPLC system with a reverse-phase column (e.g., C18) and a mobile phase of methanol/water is used.

-

A series of standard compounds with well-documented log Kow values are injected, and their retention times are recorded.

-

A calibration curve of log (retention time) versus log Kow is constructed.

-

This compound is injected under the same conditions, and its retention time is measured.

-

The log Kow of this compound is determined from its retention time using the calibration curve.

-

Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD Guideline 121)

-

Principle: Similar to the log Kow determination, this method correlates the HPLC retention time of the substance on a column designed to mimic soil organic matter with the known Koc values of reference substances.

-

Procedure:

-

An HPLC system with a specialized column (e.g., a column with immobilized humic acid or a polymer-based column) is used.

-

A series of reference compounds with known Koc values are injected, and their retention times are measured.

-

A calibration curve of log (retention time) versus log Koc is established.

-

This compound is injected, and its log Koc is determined from its retention time using the calibration curve.

-

Alternatively, Koc can be estimated from the octanol-water partition coefficient (Kow) using quantitative structure-activity relationship (QSAR) equations. A commonly used equation is: log Koc ≈ a * log Kow + b where 'a' and 'b' are empirical constants that can vary depending on the chemical class. For triazine herbicides, various regression equations have been developed.

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic degradation of this compound in water at different pH levels.

-

Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing this compound are incubated in the dark at a constant temperature. The concentration of this compound is measured over time to determine the rate of hydrolysis.

-

Procedure:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

A known concentration of this compound is added to each buffer solution.

-

The solutions are maintained at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction for preliminary studies) in the dark to prevent photolysis.

-

Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.

-

The rate of hydrolysis is determined by plotting the concentration of this compound versus time, and the half-life (DT50) at each pH is calculated.

-

Photolysis in Water (Based on EPA OCSPP 835.2210)

This protocol outlines a general method for determining the direct photolysis rate of a chemical in water.

-

Principle: An aqueous solution of this compound is exposed to a light source that simulates sunlight. The decrease in the concentration of the compound is monitored over time to determine the photolysis rate constant and half-life. An actinometer is used to measure the light intensity.

-

Apparatus: A photolysis reactor with a light source simulating the solar spectrum (e.g., a xenon arc lamp), quartz reaction vessels, a system for maintaining constant temperature, and an analytical instrument for quantification.

-

Procedure:

-

A solution of this compound in sterile, buffered water is prepared in quartz tubes.

-

A parallel experiment with a chemical actinometer (a compound with a known quantum yield) is set up to measure the light intensity.

-

The samples and actinometer are irradiated in the photolysis reactor.

-

Samples are withdrawn at various time intervals, and the concentration of this compound is determined.

-

The rate of photolysis is calculated from the change in concentration over time, and the environmental half-life is estimated by correcting for the light intensity of natural sunlight.

-

Visualizing Environmental Fate Pathways

The following diagram illustrates the logical relationships between this compound's physicochemical properties and its potential environmental fate pathways.

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Secbumeton

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Secbumeton, a methoxytriazine herbicide. It details the chemical reactions, plausible experimental protocols, and potential impurity profile associated with its manufacture. The document is intended for researchers, scientists, and professionals in the fields of agrochemical development and analytical chemistry, offering a deep dive into the synthetic and analytical challenges associated with this compound. The guide includes detailed methodologies for synthesis and impurity analysis, quantitative data presented in tabular format for clarity, and visual diagrams generated using DOT language to illustrate key pathways and workflows.

Introduction

This compound, chemically known as 2-sec-butylamino-4-ethylamino-6-methoxy-1,3,5-triazine, is a selective herbicide used for the control of broadleaf and grassy weeds. Its synthesis is a multi-step process involving the sequential nucleophilic substitution of a triazine core. Understanding the synthesis pathway is crucial not only for efficient production but also for identifying and controlling potential impurities that may arise during manufacturing. This guide outlines a plausible and detailed synthetic route and discusses the likely impurities, their formation, and analytical methods for their detection and quantification.

This compound Synthesis Pathway

The industrial production of this compound typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) on a 1,3,5-triazine core. The most common starting material is 2-methoxy-4,6-dichloro-1,3,5-triazine, which is itself derived from cyanuric chloride. The synthesis involves the stepwise replacement of the two chlorine atoms with ethylamine and sec-butylamine.

The overall reaction scheme is as follows:

Detailed Experimental Protocol (Plausible)

The following is a plausible, detailed experimental protocol for the synthesis of this compound based on established principles of triazine chemistry.

Step 1: Synthesis of 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine (Intermediate 1)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxy-4,6-dichloro-1,3,5-triazine (1.0 eq) in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of ethylamine (1.0 eq) in the same solvent to the flask via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove the ethylamine hydrochloride salt that has precipitated. The filtrate is then concentrated under reduced pressure to yield the crude Intermediate 1.

Step 2: Synthesis of 2-sec-butylamino-4-ethylamino-6-methoxy-1,3,5-triazine (this compound)

-

Reaction Setup: Dissolve the crude Intermediate 1 (1.0 eq) in a suitable organic solvent (e.g., THF or toluene) in a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a thermometer.

-

Reagent Addition: Add sec-butylamine (1.1 eq) and a base such as sodium carbonate or triethylamine (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

| Parameter | Step 1 | Step 2 |

| Starting Material | 2-methoxy-4,6-dichloro-1,3,5-triazine | 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine |

| Reagents | Ethylamine | sec-Butylamine, Sodium Carbonate |

| Solvent | Acetone or THF | Toluene or THF |

| Temperature | 0-5 °C | Reflux (80-110 °C) |

| Reaction Time | 2-3 hours | 4-6 hours |

| Plausible Yield | 85-95% | 80-90% |

Impurity Profiling of this compound

Impurities in the final this compound product can originate from starting materials, intermediates, by-products of the reaction, and degradation products. A thorough understanding of these impurities is essential for quality control and regulatory compliance.

Potential Impurities and Their Formation

Based on the synthesis pathway, the following impurities are likely to be present:

-

Unreacted Starting Materials and Intermediates:

-

2-methoxy-4,6-dichloro-1,3,5-triazine

-

2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine

-

-

Di-substituted Isomers and By-products:

-

Impurity A (Di-ethylamino): 2,4-bis(ethylamino)-6-methoxy-1,3,5-triazine. Formed if ethylamine reacts with Intermediate 1 instead of sec-butylamine.

-

Impurity B (Di-sec-butylamino): 2,4-bis(sec-butylamino)-6-methoxy-1,3,5-triazine. Formed if two molecules of sec-butylamine react with the starting dichlorotriazine.

-

-

Hydrolysis Products:

-

Impurity C (Hydroxy-ethylamino): 2-hydroxy-4-ethylamino-6-methoxy-1,3,5-triazine. Formed by the hydrolysis of the chloro-intermediate.

-

Impurity D (Hydroxy-sec-butylamino): 2-hydroxy-4-sec-butylamino-6-methoxy-1,3,5-triazine. Formed by hydrolysis of the final product or an intermediate.

-

| Impurity | Chemical Name | Plausible Source |

| A | 2,4-bis(ethylamino)-6-methoxy-1,3,5-triazine | Reaction of Intermediate 1 with ethylamine |

| B | 2,4-bis(sec-butylamino)-6-methoxy-1,3,5-triazine | Reaction of starting material with two equivalents of sec-butylamine |

| C | 2-hydroxy-4-ethylamino-6-methoxy-1,3,5-triazine | Hydrolysis of Intermediate 1 |

| D | 2-hydroxy-4-sec-butylamino-6-methoxy-1,3,5-triazine | Hydrolysis of this compound or an intermediate |

Analytical Methods for Impurity Profiling

A combination of chromatographic techniques is essential for the separation, identification, and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of triazine herbicides and their impurities. A reversed-phase HPLC method is proposed for the routine analysis of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) is recommended.

-

Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like methanol.

| Parameter | Value |

| Column | C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B in 25 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

Expected Fragmentation Patterns: The mass spectra of aminotriazines are characterized by the cleavage of the alkyl groups attached to the amino nitrogens. For this compound, characteristic fragments would arise from the loss of ethyl and sec-butyl groups.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 100 °C (2 min) -> 280 °C (10 °C/min) -> 280 °C (5 min) |

| Injection Mode | Splitless |

| Ionization | Electron Ionization (70 eV) |

| Mass Range | m/z 50-500 |

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. This guide has outlined a plausible and detailed synthetic pathway and identified potential process-related impurities. The proposed HPLC and GC-MS methods provide a robust framework for the analytical control of this compound production, ensuring the quality and purity of the final product. For drug development professionals, a thorough understanding and characterization of the impurity profile are paramount for regulatory submissions and ensuring product safety. Further work would involve the synthesis and characterization of the proposed impurities to serve as reference standards for analytical method validation.

A Technical Guide to the Toxicological Effects of Secbumeton on Non-Target Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton is a triazine herbicide historically used for the control of broadleaf and grassy weeds. As with many agricultural chemicals, its potential for runoff into aquatic ecosystems necessitates a thorough understanding of its toxicological impact on non-target aquatic organisms. This technical guide provides a consolidated overview of the known aquatic ecotoxicology of this compound, with a focus on fish, invertebrates, and algae. It details standardized experimental protocols for assessing its toxicity and illustrates its molecular mechanism of action. Due to its status as an older, and in some regions obsolete, herbicide, publicly available ecotoxicological data is limited. This guide summarizes the available data and provides the standard methodologies by which further data could be generated.

Ecotoxicological Data

Quantitative toxicity data for this compound on non-target aquatic organisms is sparse in publicly accessible literature. The available verified data focuses on acute toxicity in fish.

Table 1: Acute Toxicity of this compound to Freshwater Fish

| Species | Endpoint | Duration | Value (mg/L) | Classification | Data Source |

| Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ | 96 hours | 18.0 | Moderate | U.S. EPA ECOTOX Database[1] |

LC₅₀ (Lethal Concentration 50%): The concentration of a chemical in water that is expected to cause death in 50% of a test animal population over a specific period.

Experimental Protocols

To ensure comparability and regulatory acceptance, the toxicological effects of chemicals like this compound on aquatic organisms are evaluated using standardized protocols. The following sections detail the typical methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour period.

-

Test Organism: A recommended temperate freshwater species is the Rainbow Trout (Oncorhynchus mykiss)[3]. Other species like the Zebra-fish (Brachydanio rerio) are also commonly used[4]. Fish should be healthy and from a laboratory-reared stock.

-

Test Design: A semi-static test is often employed, where the test solutions are renewed every 24 hours to maintain the concentration of the test substance.

-

Concentrations: At least five test concentrations of this compound, arranged in a geometric series, are used along with a control group (without the test substance)[5]. A range-finding test may be conducted to determine the appropriate concentration range[6].

-

Exposure Conditions:

-

Loading: A specified number of fish (e.g., at least seven) are used for each concentration and control[5].

-

Water: Reconstituted or dechlorinated tap water with controlled pH, hardness, and dissolved oxygen levels.

-

Temperature: Maintained at a constant, appropriate level for the species (e.g., 15 ± 1 °C for Rainbow Trout).

-

Light: A 12-16 hour light and 8-12 hour dark photoperiod is maintained[6].

-

Feeding: Fish are not fed during the 96-hour exposure period.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours[5][6].

-

Endpoint Calculation: The LC₅₀ value and its 95% confidence limits are calculated at 96 hours using appropriate statistical methods, such as probit analysis[4].

Aquatic Invertebrate, Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of the test invertebrates, typically Daphnia magna.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test[7][8].

-

Test Design: A static test where daphnids are exposed to the test substance for 48 hours without renewal of the test solution[1].

-

Concentrations: A minimum of five test concentrations in a geometric series are used, along with a control[9]. A limit test at 100 mg/L may be performed first to determine if a full dose-response test is necessary[8][9].

-

Exposure Conditions:

-

Replicates: At least 20 animals are used for each concentration, typically divided into four replicates of five animals each[8][9].

-

Medium: Reconstituted water with defined mineral content, pH between 6 and 9, and a specified hardness[1].

-

Temperature: Maintained at 20 ± 2 °C[1].

-

Light: A standard photoperiod (e.g., 16 hours light, 8 hours dark) is provided[1].

-

Feeding: Daphnids are not fed during the test[1].

-

Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours[1][7].

-

Endpoint Calculation: The EC₅₀ (Effective Concentration 50%) for immobilization at 48 hours is calculated with 95% confidence limits[7].

Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of a selected species of freshwater green algae or cyanobacteria.

-

Test Organism: Exponentially growing cultures of a freshwater green alga, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus[10][11].

-

Test Design: A static test where algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours[12][13].

-

Concentrations: At least five test concentrations with three replicates per concentration are used, along with a control group[10].

-

Exposure Conditions:

-

Culture Conditions: Algae are cultured in sterile glass flasks, allowing for CO₂ exchange. The cultures are maintained under continuous, uniform illumination and at a constant temperature (e.g., 21-24 °C)[10].

-

Initial Cell Density: A low initial cell concentration is used to permit exponential growth over the 72-hour period[10].

-

Observations: The growth of the algae is measured at least every 24 hours. This can be done by cell counts using a microscope and hemocytometer, or indirectly using a spectrophotometer to measure optical density or a fluorometer for in-vivo chlorophyll fluorescence.

-

Endpoint Calculation: The primary endpoint is the inhibition of growth rate. The EC₅₀ for growth rate inhibition is calculated, which is the concentration that causes a 50% reduction in the growth rate relative to the control[12].

Visualizations: Workflows and Mechanisms

Experimental Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a generalized workflow for assessing the acute toxicity of a substance like this compound on different trophic levels within an aquatic ecosystem.

Caption: Generalized workflow for aquatic ecotoxicity testing.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in plants, algae, and cyanobacteria. Its specific target is within Photosystem II (PSII) of the photosynthetic electron transport chain.

Caption: this compound blocks electron transport in Photosystem II.

This compound binds to the Qв binding site on the D1 protein of the Photosystem II reaction center[14]. This binding event physically blocks the native plastoquinone molecule from docking and accepting electrons. The disruption of this electron flow halts the entire photosynthetic process, leading to the production of reactive oxygen species that cause rapid cellular damage, ultimately resulting in the death of the plant or alga[14]. This mode of action explains its high toxicity to primary producers like algae.

Conclusion

The available data, though limited, indicates that this compound is moderately to highly toxic to aquatic life. The 96-hour LC₅₀ of 18.0 mg/L for Rainbow Trout classifies it as moderately toxic to this fish species[1]. However, its GHS classification as "very toxic to aquatic life" suggests a higher potential hazard, likely driven by its potent herbicidal mode of action which would strongly affect aquatic primary producers like algae[2]. The lack of publicly available, verified toxicity data for aquatic invertebrates and algae is a significant knowledge gap. To conduct a comprehensive environmental risk assessment, further testing following standardized OECD protocols would be required. The detailed methodologies and mechanistic insights provided in this guide serve as a foundational resource for professionals undertaking such evaluations or developing substances with improved environmental safety profiles.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 4. eurofins.com.au [eurofins.com.au]

- 5. oecd.org [oecd.org]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. shop.fera.co.uk [shop.fera.co.uk]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 11. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. shop.fera.co.uk [shop.fera.co.uk]

- 13. eurofins.com.au [eurofins.com.au]

- 14. researchgate.net [researchgate.net]

Degradation of Secbumeton in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton, a methoxy-s-triazine herbicide, is subject to various degradation processes in the environment, primarily in soil and water. Understanding the fate and transformation of this compound is critical for assessing its environmental impact and ensuring water quality. This technical guide provides a comprehensive overview of the degradation products of this compound, detailing its breakdown pathways in both terrestrial and aquatic environments. This document summarizes quantitative data from related triazine herbicides to infer the environmental behavior of this compound, outlines detailed experimental protocols for its study, and includes visualizations of key processes to support researchers in the field.

Introduction

This compound, chemically known as N-(sec-butyl)-N'-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine, is a selective herbicide used to control a variety of annual grasses and broadleaf weeds.[1] Like other s-triazine herbicides, its environmental persistence and potential for groundwater contamination are of significant concern. The degradation of this compound in soil and water is a complex process influenced by chemical, physical, and biological factors. The primary degradation pathways include microbial metabolism, hydrolysis, and photolysis, leading to the formation of various transformation products.

This guide synthesizes the available information on the degradation of this compound and analogous s-triazine herbicides to provide a detailed understanding of its environmental fate.

Degradation Pathways and Products

While specific studies detailing the full range of this compound degradation products are limited, the degradation pathways can be reliably inferred from research on structurally similar s-triazine herbicides, such as terbumeton and atrazine. The principal transformation processes are N-dealkylation of the ethylamino and sec-butylamino side chains and hydrolysis of the methoxy group to a hydroxyl group.

The proposed primary degradation products of this compound are:

-

Desethyl-secbumeton: Formed by the microbial or chemical removal of the ethyl group.

-

Des-sec-butyl-secbumeton: Formed by the removal of the sec-butyl group.

-

Hydroxy-secbumeton: Formed by the hydrolysis of the methoxy group, a common pathway for methoxy-s-triazines.

Further degradation can lead to the formation of di-dealkylated products and ultimately the cleavage of the triazine ring, yielding cyanuric acid, which can be further mineralized to ammonia and carbon dioxide.[2]

Degradation in Soil

In soil, microbial degradation is the primary mechanism for this compound dissipation. The typical soil half-life (DT₅₀) for this compound is approximately 60 days, indicating moderate persistence.[1] The rate of degradation is influenced by soil properties such as organic matter content, pH, moisture, and microbial activity. Higher organic matter content can increase adsorption, potentially reducing bioavailability for microbial degradation but also potentially enhancing microbial populations.

Degradation in Water

In aquatic environments, this compound degradation can occur through hydrolysis and photolysis. Hydrolysis is pH-dependent, with faster degradation occurring under acidic or alkaline conditions. Photolysis can also contribute to the breakdown of this compound, particularly in clear, shallow waters exposed to sunlight. The degradation products in water are expected to be similar to those in soil, with hydroxy-secbumeton being a key metabolite due to hydrolysis.

Quantitative Data on this compound and Analogue Degradation

| Compound | Soil Type | Organic Matter (%) | Leaching (%) | Reference |

| Terbumeton | Champagne, France | 5.9 | 26 (after 360h aging) | [3] |

| Terbumeton-desethyl | Champagne, France | 5.9 | More mobile than parent | [3] |

| Terbumeton | Champagne, France | Lower than 5.9 | >26 | [3] |

Table 1: Leaching data for Terbumeton and its desethyl metabolite in soil columns.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the degradation of this compound in soil and water. High-purity analytical standards for this compound are available from suppliers such as HPC Standards.[1]

Aerobic Soil Metabolism Study (Adapted from OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Materials:

-

Freshly collected agricultural soil, sieved (2 mm).

-

Radiolabeled ¹⁴C-secbumeton (uniformly ring-labeled).

-

Analytical grade this compound and suspected degradation product standards.

-

Incubation vessels (e.g., flow-through systems).

-

Trapping solutions for CO₂ (e.g., potassium hydroxide).

-

High-Performance Liquid Chromatography (HPLC) with a Radiometric Detector and/or Liquid Scintillation Counter (LSC).

-

Mass Spectrometer (MS) for metabolite identification.

Procedure:

-

Characterize the soil (pH, organic carbon, texture, microbial biomass).

-

Treat the soil with ¹⁴C-secbumeton at a concentration relevant to field application rates.

-

Adjust soil moisture to 40-60% of maximum water holding capacity.

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) in flow-through systems.

-

Aerate the systems with CO₂-free, humidified air. Trap evolved ¹⁴CO₂.

-

Collect soil samples at increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

-

Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts by HPLC with radiometric detection to quantify this compound and its degradation products.

-

Identify major degradation products using co-chromatography with reference standards and/or LC-MS.

-

Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.

-

Calculate the DT₅₀ and DT₉₀ values for this compound.

Hydrolysis Study (Adapted from OECD 111)

Objective: To determine the rate of this compound hydrolysis at different pH values.

Materials:

-

Sterile buffer solutions at pH 4, 7, and 9.

-

¹⁴C-secbumeton.

-

Sterile test vessels.

-

Constant temperature incubator/water bath.

-

HPLC with radiometric detection.

Procedure:

-

Prepare sterile solutions of ¹⁴C-secbumeton in the buffer solutions.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Take samples at various time intervals.

-

Analyze the samples directly by HPLC to quantify the parent compound and any hydrolysis products.

-

Determine the hydrolysis rate constant and half-life for each pH.

Photolysis Study (Adapted from OECD 316)

Objective: To determine the rate of this compound photodegradation in water.

Materials:

-

Sterile, purified water (e.g., Milli-Q).

-

¹⁴C-secbumeton.

-

Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp).

-

Quartz test vessels.

-

Control samples wrapped in aluminum foil.

-

HPLC with radiometric detection.

Procedure:

-

Prepare an aqueous solution of ¹⁴C-secbumeton.

-

Fill the quartz test vessels with the solution.

-

Place the vessels in the photoreactor and expose them to continuous irradiation.

-

Maintain a constant temperature.

-

Run dark controls in parallel.

-

Collect samples at different time intervals.

-

Analyze the samples by HPLC to determine the concentration of this compound and its photoproducts.

-

Calculate the photolytic half-life.

Visualizations

Proposed Degradation Pathway of this compound

References

A Technical Guide to the Chiral Separation and Analysis of Secbumeton Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secbumeton is a chiral triazine herbicide. Like many chiral agrochemicals, its enantiomers can exhibit different biological activities, including herbicidal efficacy and toxicity.[1] Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for environmental risk assessment, understanding its mode of action, and developing enantiomerically enriched formulations with improved efficacy and reduced environmental impact.

This technical guide outlines a systematic approach to developing a robust method for the chiral separation and analysis of this compound enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are powerful techniques for enantioselective analysis.[2]

Core Principles of Chiral Separation

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the use of a chiral selector.[3] This is typically achieved in chromatography by employing a Chiral Stationary Phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.[4]

Commonly used CSPs for the separation of chiral pesticides, including triazine herbicides, include:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability.[5]

-

Cyclodextrin-based CSPs: These are effective for a variety of chiral compounds.[4]

-

Protein-based CSPs: These can offer high selectivity but may have limitations in terms of mobile phase compatibility.[4]

-

Pirkle-type CSPs: These are based on small chiral molecules bonded to a support.[3]

Proposed Experimental Workflow for Method Development

A systematic approach is essential for efficiently developing a chiral separation method. The following workflow is recommended for the chiral analysis of this compound.

Caption: A typical workflow for developing a chiral separation method.

Detailed Experimental Protocols

Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of racemic this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock solution, prepare a working standard at a concentration of approximately 10-100 µg/mL in the initial mobile phase to be screened.[6]

-

Sample Preparation: The extraction of this compound from environmental or biological matrices may require specific sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7]

Initial Screening of Chiral Stationary Phases and Mobile Phases

The initial screening is a critical step to identify a suitable CSP and mobile phase system that shows promise for separating the this compound enantiomers. A parallel screening approach using multiple columns and mobile phases is highly efficient.[2]

Table 1: Proposed Initial Screening Conditions for Chiral HPLC/SFC of this compound

| Parameter | HPLC Condition Set 1 (Normal Phase) | HPLC Condition Set 2 (Reversed Phase) | SFC Condition Set |

| Chiral Stationary Phases (CSPs) to Screen | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Cyclodextrin-based (e.g., CYCLOBOND™) | Polysaccharide-based, Pirkle-type |

| Mobile Phase A | n-Hexane or Heptane | Water with 0.1% Formic Acid or Acetic Acid | Supercritical CO₂ |

| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol | Methanol or Ethanol (as co-solvent) |

| Gradient/Isocratic | Isocratic (e.g., 90:10 A:B) | Gradient or Isocratic | Gradient (e.g., 5% to 40% B over 10 min) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |

| Column Temperature | 25 °C | 25 °C | 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 220-280 nm) | UV at an appropriate wavelength | UV at an appropriate wavelength |

Method Optimization

Once a CSP and mobile phase system that provides partial separation is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5).

Key parameters to optimize:

-

Mobile Phase Composition: Fine-tune the ratio of the mobile phase components. In normal phase HPLC, adjusting the alcohol content can significantly impact selectivity. In reversed-phase HPLC, modifying the organic modifier percentage and the pH of the aqueous phase can be effective. In SFC, the type and percentage of the co-solvent are critical.

-

Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

-

Temperature: Temperature can affect the thermodynamics of the chiral recognition process and thus the separation. Both increasing and decreasing the temperature should be investigated.

Caption: A logical flow for chiral method optimization.

Method Validation

A validated analytical method ensures reliable and reproducible results. The following parameters should be assessed:

-

Linearity: A calibration curve should be constructed by analyzing a series of standards of known concentrations.

-

Precision: The repeatability of the method should be determined by performing multiple injections of the same standard.

-

Accuracy: The accuracy can be assessed by analyzing spiked samples with known amounts of the enantiomers.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Illustrative Quantitative Data

The following table presents hypothetical data that could be obtained from a successful chiral separation of this compound enantiomers.

Table 2: Example Quantitative Data for a Chiral HPLC Method for this compound

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 1.8 |

| Linearity (r²) | > 0.999 |

| Precision (RSD) | < 2% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Conclusion

While a specific, validated method for the chiral separation of this compound is not currently documented in the public domain, this guide provides a comprehensive and systematic approach for the development and validation of such a method. By employing a rational screening of chiral stationary phases and mobile phases, followed by systematic optimization, researchers can establish a robust analytical method for the enantioselective analysis of this compound. This will be invaluable for future studies on its environmental fate, toxicology, and the development of more effective and environmentally benign herbicidal formulations.

References

- 1. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. eijppr.com [eijppr.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Secbumeton (CAS No. 26259-45-0): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological hazards, and environmental fate of Secbumeton (CAS No. 26259-45-0). The information is compiled and presented to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

This compound is a triazine herbicide.[1] Its chemical and physical properties are summarized in the table below, providing essential data for handling, formulation, and analytical development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₅O | [2] |

| Molecular Weight | 225.29 g/mol | [3] |

| CAS Number | 26259-45-0 | [2] |

| EC Number | 247-554-1 | [3] |

| Synonyms | Etazine, Sumitol, GS 14254, N-ethyl-6-methoxy-N'-(1-methylpropyl)-1,3,5-triazine-2,4-diamine | [4] |

| Melting Point | 87 °C | [4] |

| Water Solubility | 600 mg/L (at 20 °C, pH 7) | [4] |

| logP (Octanol-Water Partition Coefficient) | 3.64 | [4] |

| Vapor Pressure | 0.97 mPa (at 20 °C) | [4] |

| pKa | 4.4 (weak acid) | [4] |

| Density | 1.14 g/mL | [4] |

Toxicological Properties and Hazards

This compound is classified as harmful if swallowed and causes serious eye irritation. It is also categorized as very toxic to aquatic life with long-lasting effects.[3]

Acute Toxicity

| Endpoint | Value | Species | Route | Source |

| LD₅₀ | >1000 mg/kg | Rat | Oral | [4] |

| LD₅₀ | 1 g/kg | Rat | Oral | [5] |

| LC₅₀ (96 h) | 18.0 mg/L | Rainbow Trout (Oncorhynchus mykiss) | Aquatic | [4] |

Hazard Identification

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from PubChem GHS Classification.[3]

A Standard Draize test on rabbits indicated that 35 mg of this compound caused severe eye irritation.[5]

Mode of Action: Inhibition of Photosynthesis

This compound, like other s-triazine herbicides, acts by inhibiting photosynthesis in susceptible plants.[6][7] The primary target is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[6][7]

This compound competitively binds to the Q\u208B binding site on the D1 protein.[7] This binding blocks the attachment of plastoquinone, a crucial electron carrier.[6] The interruption of the electron flow from Photosystem II prevents the production of ATP and NADPH, which are essential for CO₂ fixation and the generation of energy for the plant.[7] This blockage leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.[7]

Figure 1: Mechanism of Photosystem II Inhibition by this compound.

Environmental Fate and Degradation

The environmental behavior of this compound is influenced by its physical and chemical properties. Its moderate water solubility and high logP value suggest a potential for both leaching and sorption to organic matter in soil.

The degradation of s-triazine herbicides in the environment can occur through various mechanisms, including microbial degradation.[8] Common degradation pathways for triazines involve N-dealkylation and hydroxylation of the triazine ring.[8] One study demonstrated that a nano-adsorbent was capable of degrading 90% of this compound in water under specific conditions (30 µg/L initial concentration, pH 7, 20 °C, 2.5 g/L nano-adsorbent dose, and 30 minutes contact time).[8]

Experimental Protocols

General Analytical Workflow for Triazine Herbicides in Environmental Samples

While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a general workflow for the analysis of triazine herbicides in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) is presented below. This protocol should be validated for the specific matrix and analytical instrumentation used.

Figure 2: General Workflow for the Analysis of Triazine Herbicides in Water.

5.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Conditioning: A C18 SPE cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by deionized water.

-

Loading: A known volume of the filtered water sample is passed through the conditioned SPE cartridge.

-

Washing: The cartridge is washed with deionized water to remove interfering substances.

-

Elution: The retained analytes are eluted from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

-

Concentration: The eluate is concentrated to a small volume, often under a gentle stream of nitrogen.

5.1.2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

-

Conclusion

This technical guide provides key data on the properties and hazards of this compound (CAS No. 26259-45-0). The provided tables summarize essential quantitative information for laboratory use and safety assessments. The diagrams illustrate its primary mode of action as a photosynthesis inhibitor and a general workflow for its analysis in environmental samples. Researchers and professionals should consult the original source materials and relevant safety data sheets for more detailed information and before undertaking any experimental work with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H19N5O | CID 33443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. RTECS NUMBER-XY4980000-Chemical Toxicity Database [drugfuture.com]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Environmental Persistence and Mobility of Secbumeton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secbumeton, a triazine herbicide, has been utilized for the control of broadleaf and grassy weeds. Understanding its environmental persistence and mobility is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the available data on the environmental fate of this compound, including its physicochemical properties, degradation pathways in soil and water, and mobility characteristics. This document synthesizes information from various sources to provide a detailed resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its intrinsic physicochemical properties. These properties govern its distribution in different environmental compartments, such as soil, water, and air, and its susceptibility to various degradation processes. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N2-ethyl-6-methoxy-N4-(1-methylpropyl)-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 26259-45-0 | [1] |

| Molecular Formula | C10H19N5O | [2] |

| Molecular Weight | 225.29 g/mol | [2] |

| Water Solubility | 600 mg/L (at 20 °C) | [3] |

| Log P (Octanol-Water Partition Coefficient) | 3.64 | [3] |

| Vapor Pressure | 2.0 x 10^-6 mmHg (at 20 °C) | [3] |

| Melting Point | 86-88 °C | [3] |

Environmental Persistence

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. These processes collectively contribute to its overall environmental half-life.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. The primary abiotic degradation pathways for this compound are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature.

-

Experimental Protocol: Hydrolysis (OECD Guideline 111) [4][5][6][7][8]

-

Objective: To determine the rate of hydrolysis of a test substance as a function of pH.

-

Methodology: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are fortified with the test substance.[6] The solutions are maintained at a constant temperature in the dark.[5] Samples are collected at various time intervals and analyzed for the concentration of the parent compound and any major degradation products.[6] A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to estimate the substance's hydrolytic stability.[4] If significant degradation occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants and half-lives.[7]

-

Data Analysis: The hydrolysis rate constant (k) is calculated for each pH and temperature combination, and the half-life (DT50) is determined using the equation: DT50 = ln(2)/k.

-

Photolysis is the degradation of a chemical by light, particularly in the ultraviolet (UV) spectrum of sunlight. The rate of photolysis depends on the light intensity and the substance's ability to absorb light.

-

Experimental Protocol: Phototransformation of Chemicals in Water (OECD Guideline 316) [9][10]

-

Objective: To determine the rate and quantum yield of direct photolysis of a chemical in water.

-

Methodology: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).[11] The experiment is conducted in quartz cells that are transparent to UV light. Control samples are kept in the dark to account for any non-photolytic degradation.[11] The concentration of the test substance is monitored over time.

-

Data Analysis: The photolysis rate constant and half-life are determined. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.[10] This value represents the fraction of absorbed photons that result in a chemical transformation.

-

Specific data on the aqueous photolysis quantum yield and experimental half-life for this compound are not available in the public domain. However, as a triazine herbicide, it is expected to undergo phototransformation in the environment.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is often the most significant degradation pathway for pesticides in soil and water.

-

Soil Degradation: The typical aerobic soil metabolism half-life (DT50) for this compound is reported to be 60 days.[12] This value suggests that this compound is moderately persistent in soil. The rate of biodegradation in soil is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the microbial population present.[13]

-

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

-

Objective: To determine the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions.

-

Methodology: The test substance, typically radiolabeled, is applied to fresh soil samples. For aerobic studies, the soils are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. For anaerobic studies, the soil is incubated under an inert atmosphere (e.g., nitrogen) after an initial aerobic phase to reduce oxygen levels. Samples of soil are extracted at various time intervals and analyzed for the parent compound and its transformation products. Volatile products, such as carbon dioxide, are trapped to create a mass balance.

-

Data Analysis: Degradation rates and half-lives (DT50 and DT90) are calculated. The degradation pathway is elucidated by identifying the major metabolites.

-

Environmental Mobility

The mobility of a chemical in the environment, particularly in soil, determines its potential to leach into groundwater or move into surface water via runoff. The primary indicator of a chemical's mobility in soil is the soil organic carbon-water partitioning coefficient (Koc).

-

Soil Organic Carbon-Water Partitioning Coefficient (Koc): The Koc value represents the ratio of the amount of a chemical sorbed to the organic carbon in the soil to the amount in the soil solution.[14] A high Koc value indicates that the chemical is strongly bound to soil particles and is therefore less mobile, while a low Koc value suggests that the chemical is more likely to be found in the soil water and is more mobile.[15]

-

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106) [1][16][17][18]

-

Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of a chemical.

-

Methodology: A series of soil/solution slurries are prepared with different concentrations of the test substance in a calcium chloride solution.[1] The slurries are agitated for a specific period to reach equilibrium.[17] After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.[16] The amount of substance adsorbed to the soil is calculated by the difference from the initial concentration.[16] Desorption can be subsequently measured by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil: Koc = (Kd / % organic carbon) * 100.[14]

-

While a specific, experimentally determined Koc value for this compound is not available in the reviewed literature, its Log P of 3.64 suggests a moderate to high potential for sorption to soil organic matter. Herbicides with similar properties often exhibit limited mobility.

Degradation Pathways

The degradation of triazine herbicides, including this compound, generally proceeds through a series of key transformations in both soil and water. While specific studies detailing the complete degradation pathway of this compound are limited, the known pathways for structurally similar triazines provide a strong indication of its likely fate. The primary degradation mechanisms are N-dealkylation and hydrolysis of the substituents on the triazine ring.

A proposed degradation pathway for this compound is illustrated in the diagram below. The initial steps likely involve the removal of the ethyl and/or the sec-butyl groups attached to the amino nitrogens (N-dealkylation). Another important transformation is the hydrolysis of the methoxy group to a hydroxyl group, forming a hydroxy-secbumeton metabolite. These initial degradation products can undergo further dealkylation and hydrolysis, eventually leading to the formation of cyanuric acid. Cyanuric acid can then be further mineralized by microorganisms to ammonia and carbon dioxide.[19]

Experimental Workflows and Analytical Methods

The assessment of the environmental fate of a chemical like this compound relies on a structured experimental workflow, often following standardized guidelines such as those provided by the OECD. A generalized workflow for determining the environmental persistence and mobility is depicted below.

Analytical Methods

Accurate quantification of this compound and its degradation products in environmental matrices is essential for fate and transport studies. The selection of an analytical method depends on the analyte's properties and the complexity of the sample matrix.

-

Sample Preparation:

-

Solid Phase Extraction (SPE): This is a common technique for extracting and concentrating triazine herbicides from water samples. C18 or polymeric sorbents are often used.

-

Liquid-Liquid Extraction (LLE): This method can also be used to extract this compound from aqueous samples using an immiscible organic solvent.

-

Soxhlet Extraction or Accelerated Solvent Extraction (ASE): These techniques are typically used for extracting analytes from solid matrices like soil and sediment.

-

-

Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is a widely used technique for the analysis of triazine herbicides. Reversed-phase chromatography with a C18 column is commonly employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of triazines, sometimes requiring derivatization to improve volatility and thermal stability.

-

Conclusion

This compound is a moderately persistent herbicide with a typical soil half-life of around 60 days. Its physicochemical properties suggest a moderate potential for sorption to soil organic matter, which would limit its mobility. The primary degradation pathways are expected to be N-dealkylation and hydrolysis, leading to the formation of more polar metabolites and eventual mineralization to carbon dioxide and ammonia. While general information on the environmental fate of triazine herbicides is available, there is a notable lack of specific experimental data for this compound regarding its hydrolysis and photolysis rates, as well as a measured soil sorption coefficient. Further research is needed to fill these data gaps to allow for a more complete and accurate environmental risk assessment of this compound. The standardized OECD guidelines provide a robust framework for conducting such studies.

References

- 1. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 2. This compound [webbook.nist.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 7. jrfglobal.com [jrfglobal.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 12. This compound [sitem.herts.ac.uk]

- 13. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 14. ars.usda.gov [ars.usda.gov]

- 15. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 16. oecd.org [oecd.org]

- 17. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 18. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 19. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Secbumeton: A Historical and Technical Review of Its Agricultural Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secbumeton, a methoxy-s-triazine herbicide, was first introduced in 1966 by Ciba-Geigy AG under the trade names Etazine and Sumitol.[1] As a member of the triazine family of herbicides, it was developed for the control of a range of broadleaf and grassy weeds. This technical guide provides a comprehensive overview of the historical use and application of this compound in agriculture, with a focus on its mode of action, and available information on its application. Due to its status as an older and now largely obsolete herbicide, specific quantitative data on application rates and detailed experimental protocols are scarce in publicly available literature. Therefore, this guide also draws upon information from closely related triazine herbicides to provide a broader context for its likely application and scientific investigation.

Chemical and Physical Properties

| Property | Value |

| Common Name | This compound |

| Trade Names | Etazine, Sumitol |

| Chemical Name | N2-ethyl-6-methoxy-N4-(1-methylpropyl)-1,3,5-triazine-2,4-diamine |

| CAS Registry No. | 26259-45-0[2][3] |

| Molecular Formula | C10H19N5O[2] |

| Molecular Weight | 225.29 g/mol |